molecular formula C10H14N2O3S B2465614 3-[(Propylamino)sulfonyl]benzamide CAS No. 1158737-79-1

3-[(Propylamino)sulfonyl]benzamide

Cat. No. B2465614
CAS RN: 1158737-79-1
M. Wt: 242.29
InChI Key: MYLVYLKUWKOXDJ-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that contain a benzene ring attached to an amide functional group . They are used in a variety of applications, including as intermediates in organic synthesis and as active ingredients in certain pharmaceuticals .


Synthesis Analysis

Benzamides can be synthesized through various methods. One common method involves the reaction of a benzoyl chloride with an amine . Another method involves the acylation of aniline with acyl chlorides .


Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide functional group . The amide group can participate in hydrogen bonding, which can influence the compound’s physical properties .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, they can participate in nucleophilic acyl substitution reactions . They can also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Benzamides generally have high boiling points and melting points due to the polar nature of the amide group and the ability to form hydrogen bonds . Their solubility in water can vary depending on the specific structure of the benzamide .

Mechanism of Action

While the specific mechanism of action would depend on the particular benzamide derivative and its biological target, some benzamides are known to inhibit certain enzymes . For example, some benzamides can inhibit the enzyme poly ADP ribose polymerase (PARP), which is involved in DNA repair .

Future Directions

Research into benzamides and their derivatives continues to be an active area of study. For example, researchers are exploring the synthesis of new benzamide derivatives with potential antibacterial activity . Additionally, the development of benzamide-based drugs for the treatment of various diseases is an ongoing area of research .

properties

IUPAC Name

3-(propylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-2-6-12-16(14,15)9-5-3-4-8(7-9)10(11)13/h3-5,7,12H,2,6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLVYLKUWKOXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propylsulfamoyl)benzamide

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